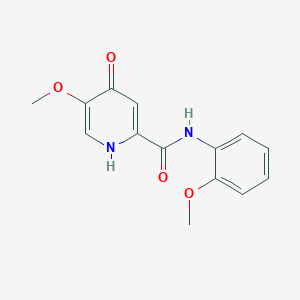

5-methoxy-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide

Description

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, characterized by a nitrogen-containing heterocyclic core with a 4-oxo group. Its structure includes a 5-methoxy substitution on the pyridine ring and an N-(2-methoxyphenyl)carboxamide moiety at position 2 (Figure 1). The 2-methoxyphenyl group introduces steric and electronic effects that may influence receptor binding or metabolic stability.

Properties

Molecular Formula |

C14H14N2O4 |

|---|---|

Molecular Weight |

274.27 g/mol |

IUPAC Name |

5-methoxy-N-(2-methoxyphenyl)-4-oxo-1H-pyridine-2-carboxamide |

InChI |

InChI=1S/C14H14N2O4/c1-19-12-6-4-3-5-9(12)16-14(18)10-7-11(17)13(20-2)8-15-10/h3-8H,1-2H3,(H,15,17)(H,16,18) |

InChI Key |

JMZRSMLGUHKQEO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC(=O)C(=CN2)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-methoxy-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves metal-catalyzed reactions. One common synthetic route includes the use of transition metals such as iron, nickel, or ruthenium as catalysts . The reaction conditions often involve moderate temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may employ similar catalytic processes but on a larger scale, ensuring higher yields and purity of the compound.

Chemical Reactions Analysis

5-methoxy-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, a study evaluated various synthesized dihydropyridine derivatives against human cancer cell lines, revealing that certain compounds demonstrated potent cytotoxic effects with IC50 values lower than 870 nM. Notably, the introduction of a methoxy group at specific positions on the phenyl ring was found to enhance the anticancer activity against various cancer types, including breast and liver cancers .

Antihypertensive Effects

Dihydropyridine derivatives have been extensively studied for their antihypertensive properties. In one study, a series of 1,4-dihydropyridine carboxamides were synthesized and screened for their ability to lower blood pressure in animal models. The results indicated that compounds with electron-donating substituents at specific positions exhibited increased antihypertensive activity compared to standard drugs like nifedipine. The structure-activity relationship (SAR) highlighted the importance of substituents on the phenyl ring in modulating activity .

Anticonvulsant Activity

The anticonvulsant potential of dihydropyridine derivatives has also been explored. In a study utilizing the maximal electroshock seizure method, several synthesized compounds were tested for their ability to prevent seizures in mice. Compounds with specific substitutions on the dihydropyridine structure showed marked increases in anticonvulsant activity, suggesting that modifications can significantly enhance efficacy against seizures .

Anti-inflammatory Properties

Anti-inflammatory activity has been another area of investigation for dihydropyridine derivatives. Compounds were assessed using established models for inflammation, such as the carrageenan-induced paw edema test in rats. The presence of certain functional groups was correlated with increased anti-inflammatory effects, indicating that structural modifications can lead to enhanced therapeutic outcomes .

Case Studies

Mechanism of Action

The mechanism of action of 5-methoxy-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine . This modulation occurs through the inhibition of monoamine oxidase, an enzyme responsible for the breakdown of these neurotransmitters, thereby increasing their levels in the central nervous system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 5 and the Carboxamide Group

5-Methoxy-N-(4-Methoxyphenyl)-4-Oxo-1,4-Dihydropyridine-2-Carboxamide

- Structural Difference : The 2-methoxyphenyl group in the target compound is replaced with a 4-methoxyphenyl substituent.

- For example, in cannabinoid receptor studies, ortho-substituted aryl groups enhance receptor selectivity due to spatial constraints .

5-Cyano Derivatives (e.g., AZ257, AZ331)

- Structural Differences: Position 5: Cyano (-CN) replaces methoxy (-OCH₃). Additional groups: Thioether linkages (e.g., phenacylsulfanyl) and heterocycles (thienyl, furyl) at positions 4 and 6 .

- Implications: The electron-withdrawing cyano group may enhance metabolic stability but reduce electron density in the ring, affecting π-π interactions. Thioethers and heterocycles (e.g., thienyl in AZ257) could improve lipophilicity and membrane permeability, critical for CNS-targeting agents .

Core Structure Variations: Dihydropyridine vs. Dihydroquinoline

4-Oxo-1,4-Dihydroquinoline-3-Carboxamides (e.g., CD-6, ND-5)

- Structural Differences: Core: Quinoline (benzopyridine) replaces pyridine. Substituents: Fluorine at position 6 (ND-5) and piperazine side chains (CD-6) .

- Implications: The extended aromatic system in quinolones enhances DNA gyrase binding, a key mechanism in fluoroquinolone antibiotics. Piperazine groups (as in CD-6) improve solubility and bioavailability but may introduce off-target receptor interactions .

4-Oxo-1,4-Dihydronaphthyridine and Cinnoline Derivatives

- Structural Differences: Naphthyridine (two fused pyridine rings) or cinnoline (pyridine fused with a diazine) cores replace the pyridine ring .

- Implications: Rigid cores may restrict conformational flexibility, reducing entropic penalties during receptor binding. For cannabinoid receptors, such rigidity correlates with higher affinity (e.g., Ki values < 100 nM for select derivatives) .

Substituent Effects on Receptor Binding

Cannabinoid Receptor Affinity

- Key Observations: 4-Oxo-1,4-dihydroquinoline-3-carboxamides with lipophilic side chains (e.g., chloro or methyl groups) exhibit CB2 receptor Ki values < 50 nM . The target compound’s 2-carboxamide (vs.

Antimicrobial Activity

- Piperazine-containing quinolones (e.g., CD-6) show MIC values < 1 µg/mL against Gram-negative bacteria due to enhanced penetration and target inhibition .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Table 2: Impact of Substituents on Pharmacological Properties

Biological Activity

5-Methoxy-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound belonging to the class of 1,4-dihydropyridines, which are known for their diverse biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, with a focus on its pharmacological potential.

Synthesis and Structural Characteristics

The synthesis of 5-methoxy-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves the condensation of appropriate aldehydes and ketones in the presence of catalytic bases. The compound's structure features a dihydropyridine ring that exhibits a distorted screw-boat conformation, which is crucial for its biological activity.

Crystal Structure Analysis

The crystal structure has been analyzed using X-ray diffraction, revealing important details about intermolecular interactions. For instance, intermolecular N—H⋯O hydrogen bonds contribute to the stability of the crystal lattice, forming an infinite chain along the crystallographic axis .

| Crystal Data | Value |

|---|---|

| Chemical Formula | C19H21NO4 |

| Molecular Weight (M_r) | 327.37 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Temperature (K) | 293 |

| Unit Cell Dimensions (Å) | a = 13.628(3), b = 8.630(17), c = 14.577(3) |

Biological Activity

The biological activity of 5-methoxy-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of 1,4-dihydropyridines exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens suggest strong antibacterial activity .

Anticancer Potential

Preliminary studies have also explored the anticancer properties of this compound. It has been observed to induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival .

Case Studies

- Antimicrobial Efficacy : A study evaluating various derivatives found that compounds similar to 5-methoxy-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridine exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus .

- Cytotoxicity Against Cancer Cells : In another investigation, derivatives demonstrated cytotoxic effects in breast cancer cell lines, particularly those with halogen substitutions enhancing activity . This highlights the importance of structural modifications in enhancing biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.